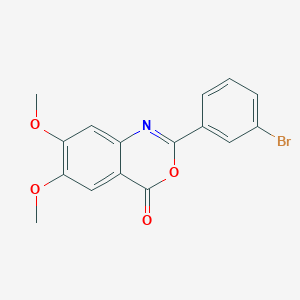
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, also known as TTE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTE is a chiral molecule, which means it has a non-superimposable mirror image. This property makes TTE an important molecule for the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is not well understood. However, studies have suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol interacts with proteins and enzymes in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been shown to exhibit anti-inflammatory and antioxidant properties in vitro. Studies have also suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol may have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is its chiral nature, which makes it an important molecule for the development of new drugs and materials. However, the synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, and the yield obtained through the current synthesis method is relatively low. This can make it difficult to obtain large quantities of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol for lab experiments.
Direcciones Futuras
There are several future directions for the research on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. One area of research is the development of new synthesis methods to improve the yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. Another area of research is the investigation of the biological activity of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent. Additionally, research can be focused on the development of new materials and devices based on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, such as CPLEDs and LCDs.
Conclusion
In conclusion, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is a chiral molecule that has gained significant attention in the field of scientific research due to its unique properties. The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, but it has potential applications in the development of new drugs and materials. Further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol involves the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol obtained through this method is around 50%.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been extensively studied for its potential applications in the field of optoelectronics. Due to its chiral nature, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has the ability to emit circularly polarized light, which makes it an attractive material for the development of circularly polarized light-emitting diodes (CPLEDs). 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has also been used as a chiral dopant in liquid crystal displays (LCDs) to improve their optical properties.
Propiedades
Nombre del producto |
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol |
|---|---|
Fórmula molecular |
C18H14O2S4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1,1,2,2-tetrathiophen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C18H14O2S4/c19-17(13-5-1-9-21-13,14-6-2-10-22-14)18(20,15-7-3-11-23-15)16-8-4-12-24-16/h1-12,19-20H |
Clave InChI |
VVOGXYRHGQVGHL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
SMILES canónico |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)

![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)